1-(2-Chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3N2/c1-5-4-6(7(9,10)11)12-13(5)3-2-8/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCOEXQDDZHYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a pyrazole derivative with a 2-chloroethyl reagent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can occur at the pyrazole ring or the trifluoromethyl group, resulting in the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate produces the corresponding carboxylic acid or ketone.
Scientific Research Applications
Pharmaceutical Applications
1-(2-Chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole has shown significant potential in pharmaceutical research due to its biological activities:
- Antitumor Activity : Studies have indicated that pyrazole derivatives can inhibit tumor growth in various cancer cell lines. The compound's mechanism may involve inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : Research suggests that this compound can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced levels of pro-inflammatory cytokines.
Agrochemical Applications
The unique properties of this compound make it suitable for use in agrochemicals:
- Herbicide Development : The trifluoromethyl group enhances lipophilicity, allowing for better absorption in plant systems. This characteristic is beneficial in developing herbicides that target specific pathways in plants.
- Pesticide Formulations : Its ability to interact with biological membranes makes it effective against various pests, contributing to the development of more efficient pesticide formulations.
Case Study 1: Antitumor Activity
In vitro studies evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa and MCF-7. The findings revealed that the compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity through mechanisms such as apoptosis induction.
Case Study 2: Anti-inflammatory Effects
A controlled study assessed the anti-inflammatory potential of this compound using murine models. Results indicated significant reductions in levels of pro-inflammatory cytokines (IL-6, TNF-alpha) following treatment, suggesting its efficacy as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Key Insights :
Key Insights :
Reactivity and Functional Implications
- Alkylation Potential: The 2-chloroethyl group can undergo hydrolysis or generate reactive intermediates (e.g., chloroethyl isocyanate), akin to nitrosoureas, which alkylate DNA and proteins . This contrasts with trifluoromethyl-substituted pyrazoles, where stability dominates .
- Carbamoylation vs. Alkylation : Nitrosoureas with chloroethyl groups exhibit dual carbamoylating and alkylating activities, critical for antitumor effects . The target pyrazole may lack carbamoylating capacity but retain alkylation-driven cytotoxicity.
- Metabolic Fate: Fluorinated pyrazoles (e.g., ) resist oxidative metabolism, whereas chloroethyl derivatives may form toxic metabolites (e.g., chloroethanol) .
Biological Activity
1-(2-Chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a notable compound within the pyrazole class, characterized by its unique structure that includes both chloroethyl and trifluoromethyl groups. Its molecular formula is C7H8ClF3N2, and it has garnered attention for its diverse biological activities, particularly in medicinal chemistry and agrochemicals.
Pharmacological Significance
Pyrazole derivatives, including this compound, exhibit a wide range of biological activities:
- Anticancer Activity : Pyrazole compounds are recognized for their potential as anticancer agents. They can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, studies have shown that pyrazole derivatives can exhibit significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells with IC50 values indicating effective cytotoxicity .
- Antibacterial and Antiviral Properties : Research indicates that pyrazole derivatives possess antibacterial and antiviral properties, making them useful in developing treatments for infectious diseases .
- Anti-inflammatory Effects : The anti-inflammatory potential of these compounds has been investigated, with some derivatives showing promise in reducing inflammation markers .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The presence of halogen atoms enhances its binding affinity to enzymes and receptors involved in disease pathways. This structural feature allows for selective targeting of cancer cells while minimizing effects on normal cells .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of the Trifluoromethyl Group : Utilization of trifluoromethylating agents.
- Chlorination : The chloroethyl group is introduced via reactions with 2-chloroethyl chloride under basic conditions .
Comparative Biological Activity
A comparison of similar pyrazole compounds highlights the unique properties of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H7BrClF3N2 | Contains bromine; studied for similar biological activities. |
| 1-Methyl-3-trifluoromethyl-1H-pyrazole | C4H4F3N2 | Lacks chloroalkyl group; exhibits different biological profiles. |
| 5-Methyl-3-trifluoromethylpyrazole | C5H6F3N2 | Focused on as a precursor in pharmaceutical synthesis. |
Case Studies
Several studies have documented the effectiveness of pyrazole derivatives in clinical settings:
- Antitumor Activity : A study demonstrated that a derivative based on the pyrazole structure exhibited significant growth inhibition in various cancer cell lines with IC50 values ranging from 0.95 nM to 42.30 µM across different studies .
- In Vivo Studies : Animal models have shown promising results when treated with pyrazole derivatives, indicating potential for further development into therapeutic agents .
Q & A
Q. What are the common synthetic routes for 1-(2-Chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole?
The synthesis typically involves multi-step reactions using pyrazole precursors and functionalized alkyl halides. For example:
- Copper-catalyzed cross-coupling : A triazenylpyrazole precursor is reacted with phenylacetylene in THF/water (1:1) with CuSO₄, Na₂SO₃, and a terminal alkyne at 50°C for 16 hours, followed by purification via column chromatography .
- Diazonium salt intermediates : Pyrazole amines are diazotized using BF₃ etherate and alkyl nitrites at -20°C, enabling further functionalization (e.g., triazole formation) .
- Halogenation : Iodo derivatives can be synthesized for subsequent Sonogashira cross-coupling (e.g., with phenylacetylene) in the presence of Pd catalysts .
Q. How is the compound characterized using spectroscopic methods?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., trifluoromethyl groups appear as quartets due to coupling with fluorine) .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., loss of Cl⁻ or CF₃ groups) .
- Infrared (IR) spectroscopy : Identifies functional groups like C=O or C-Cl bonds .
Q. What structural features influence its reactivity?
- The 2-chloroethyl group acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or thiols) .
- The trifluoromethyl group enhances metabolic stability and lipophilicity, impacting biological activity .
- The pyrazole ring’s nitrogen atoms participate in hydrogen bonding or π-π stacking in target interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized for derivatives like triazole-pyrazole hybrids?
- Catalyst screening : Cu(I) vs. Ru(II) catalysts for click reactions to improve regioselectivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
- Temperature control : Lower temperatures (-20°C) stabilize diazonium intermediates, reducing side reactions .
Q. What strategies resolve contradictions in yield or purity during synthesis?
Q. How does the trifluoromethyl group impact biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
